molecular formula C18H17N3O3S2 B2655031 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide CAS No. 923447-66-9

3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Cat. No. B2655031
CAS RN: 923447-66-9
M. Wt: 387.47
InChI Key: QTGUMWSKCWVHEY-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, also known as BPTP, is a synthetic molecule that has been studied for its potential use in scientific research. BPTP is a member of the family of thiazole-containing compounds and has been shown to have a variety of biological activities, including inhibition of certain enzymes and modulation of ion channels. In

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of pyrazole, which share structural similarities with 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, has demonstrated their potential in antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. This study suggests the relevance of sulfonamide-containing compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticonvulsant Activity

Compounds incorporating a sulfonamide moiety, akin to the structure of 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, have been synthesized and evaluated for their anticonvulsant properties. Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety and found several compounds exhibited significant anticonvulsant effects, highlighting the potential therapeutic applications of such molecules in epilepsy treatment (Farag et al., 2012).

PI3K/mTOR Inhibition for Cancer Therapy

The compound's similarity to inhibitors of PI3Kα and mTOR, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, indicates its potential utility in cancer therapy. Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR inhibitors, suggesting that adjusting the heterocyclic core can enhance drug-like properties and efficacy in cancer treatment (Stec et al., 2011).

Anticancer and Antimicrobial Derivatives

Research into pyrazolopyrimidines incorporated with sulfonyl groups, as conducted by Alsaedi, Farghaly, and Shaaban (2019), provides insights into the synthesis of novel compounds with potential anticancer and antimicrobial activities. This underscores the versatility of sulfonyl-containing compounds in addressing a range of diseases, including infections and cancer (Alsaedi, Farghaly, & Shaaban, 2019).

Synthesis and Reactions for Diverse Applications

The synthesis and reactions of N‐Aryl‐C‐arylsulfonylformohydrazidoyl bromides explored by Hassaneen, Abdelhamid, Fahmi, and Shawali (1985) demonstrate the chemical versatility of sulfonyl-containing compounds, which can be applied to create various derivatives with potential biological activities (Hassaneen et al., 1985).

properties

IUPAC Name

3-benzylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(9-11-26(23,24)13-14-6-2-1-3-7-14)21-18-20-16(12-25-18)15-8-4-5-10-19-15/h1-8,10,12H,9,11,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGUMWSKCWVHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

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